4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt
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Overview
Description
4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized through a specific method and has a unique mechanism of action that makes it useful in various scientific applications. In
Scientific Research Applications
4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt has been found to have various scientific research applications. It has been used in the development of new drugs and as a tool to study the mechanisms of action of certain drugs. It has also been used in the study of neurological disorders and as an analgesic agent.
Mechanism Of Action
The mechanism of action of 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt involves the modulation of the opioid receptors in the brain. It acts as an agonist of the mu-opioid receptor and as an antagonist of the delta-opioid receptor. This results in the activation of the pain-relieving pathways in the brain, leading to analgesic effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt include the modulation of the opioid receptors in the brain, leading to analgesic effects. It also has sedative effects and can cause respiratory depression. It has been found to have a low potential for abuse and addiction.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt in lab experiments include its ability to selectively activate the mu-opioid receptor, leading to analgesic effects without significant side effects. It also has a low potential for abuse and addiction. The limitations include the potential for respiratory depression and the need for careful dosing.
Future Directions
For the use of 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt include the development of new drugs based on its mechanism of action. It may also be used in the study of neurological disorders and as an analgesic agent in clinical settings. Further research is needed to fully understand its potential benefits and limitations.
Synthesis Methods
The synthesis of 4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt involves the reaction of thienylmagnesium bromide with alpha,alpha,1-trimethyl-4-piperidone. The resulting product is then treated with hydrochloric acid and sodium carbonate to obtain the final product in the form of a hemifumarate salt.
properties
CAS RN |
151656-58-5 |
---|---|
Product Name |
4-(3-Thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemifumarate salt |
Molecular Formula |
C17H25NO5S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(1-methyl-4-thiophen-3-ylpiperidin-4-yl)propan-2-ol |
InChI |
InChI=1S/C13H21NOS.C4H4O4/c1-12(2,15)13(11-4-9-16-10-11)5-7-14(3)8-6-13;5-3(6)1-2-4(7)8/h4,9-10,15H,5-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UPIVEKIRCYVMLE-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)(C1(CCN(CC1)C)C2=CSC=C2)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(C)(C1(CCN(CC1)C)C2=CSC=C2)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C1(CCN(CC1)C)C2=CSC=C2)O.C(=CC(=O)O)C(=O)O |
synonyms |
4-(3-thienyl)-alpha,alpha,1-trimethyl-4-piperidinemethanol hemi-fumarate salt EXP 631 EXP-631 EXP631 |
Origin of Product |
United States |
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